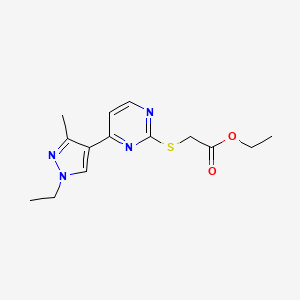

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Description

Introduction to Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Structural Identification and Nomenclature

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex heterocyclic structure. The complete IUPAC name "this compound" can be deconstructed into several key components that describe the molecular architecture. The nomenclature begins with "ethyl," indicating the ethyl ester functionality at the terminal acetate group. The "2-((pyrimidin-2-yl)thio)acetate" portion describes the acetate group linked through a sulfur atom to the 2-position of the pyrimidine ring. The pyrimidine substitution pattern is specified by "4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)," which indicates that a substituted pyrazole ring is attached at the 4-position of the pyrimidine core.

The pyrazole substituent nomenclature follows the pattern "1-ethyl-3-methyl-1H-pyrazol-4-yl," where the numbering system assigns position 1 to the nitrogen bearing the ethyl group, position 3 to the carbon bearing the methyl substituent, and position 4 to the carbon that forms the bond with the pyrimidine ring. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The SMILES notation for this compound is documented as "CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)OCC," which provides a linear representation of the molecular connectivity.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₈N₄O₂S reflects the precise atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms forming the backbone of the heterocyclic system and ethyl ester functionality, eighteen hydrogen atoms distributed across the various substituents and ring positions, four nitrogen atoms comprising the pyrazole and pyrimidine heterocycles, two oxygen atoms in the ester functional group, and one sulfur atom serving as the linking bridge between the heterocyclic system and the acetate moiety.

The molecular weight of 306.38 grams per mole positions this compound within the typical range for small-molecule pharmaceutical intermediates and research chemicals. The molecular weight distribution across the functional components reveals that the pyrazolopyrimidine core contributes approximately 65% of the total molecular mass, while the thioacetate ester appendage accounts for the remaining 35%. This weight distribution has implications for the compound's physical properties, including solubility characteristics and volatility parameters.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S | Defines elemental composition |

| Molecular Weight | 306.38 g/mol | Determines physical properties |

| Nitrogen Content | 18.3% by mass | Indicates basicity potential |

| Sulfur Content | 10.5% by mass | Influences reactivity profile |

Stereochemical Considerations

The structural analysis of this compound reveals that the compound exists as a single constitutional isomer with defined connectivity patterns. The pyrazole ring adopts a planar configuration due to its aromatic character, with the ethyl and methyl substituents positioned to minimize steric interactions. The pyrimidine ring similarly maintains planarity, and the overall molecular geometry is influenced by the electronic delocalization across both heterocyclic systems.

The thioacetate linkage introduces conformational flexibility into the molecule, as the sulfur-carbon bonds permit rotation around the connecting bridge. However, the aromatic nature of the pyrazolopyrimidine core restricts the overall conformational space available to the molecule. The absence of chiral centers in the structure means that the compound does not exhibit optical isomerism, simplifying both its synthesis and characterization requirements.

The spatial arrangement of the functional groups creates distinct regions of varying electron density throughout the molecule. The nitrogen atoms in both heterocyclic rings serve as electron-rich sites that can participate in hydrogen bonding interactions, while the carbonyl oxygen and sulfur atom provide additional sites for intermolecular interactions. These stereochemical features influence the compound's solid-state packing arrangements and solution-phase behavior.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrazolopyrimidine Derivatives

The development of pyrazolopyrimidine derivatives represents a significant milestone in heterocyclic chemistry, with research in this area expanding dramatically since the early 2000s. Pyrazolo[1,5-a]pyrimidine structures have emerged as privileged scaffolds for combinatorial library design and drug discovery due to their synthetic versatility and ability to accommodate structural modifications throughout their molecular periphery. The fused pyrazole-pyrimidine system offers a rigid, planar heterocyclic framework that has proven particularly valuable in medicinal chemistry applications.

Historical research has demonstrated that pyrazolopyrimidine derivatives possess significant potential as protein kinase inhibitors, with multiple studies highlighting their efficacy against various cancer cell lines. The structural motif has gained prominence in pharmaceutical research due to its ability to interact with biological targets through multiple binding modes, including hydrogen bonding interactions facilitated by the electronegative nitrogen and oxygen atoms present in the heterocyclic framework. Recent advances in synthetic methodology have enabled the preparation of increasingly complex pyrazolopyrimidine derivatives, expanding the scope of available structural diversity.

The evolution of synthetic approaches to pyrazolopyrimidine compounds has encompassed various methodologies, including cyclization reactions, condensation protocols, and pericyclic reactions. These synthetic developments have facilitated the preparation of compounds like this compound, which incorporates both the core pyrazolopyrimidine structure and additional functional groups that enhance its potential utility in research applications.

Thioacetate Functional Group Significance

The incorporation of thioacetate functionality into heterocyclic systems represents an important development in organosulfur chemistry, with thioesters serving as versatile intermediates in synthetic transformations. Thioacetate groups exhibit distinct reactivity patterns compared to their oxygen analogs, often displaying enhanced nucleophilic character and unique reaction pathways. The historical significance of thioacetate functionality stems from its prevalence in biological systems, where thioesters such as acetyl-coenzyme A play crucial roles in metabolic processes.

The synthetic utility of thioacetate groups extends beyond their biological relevance, as these functional groups serve as convenient handles for further chemical modification. Thioacetic acid derivatives have been extensively utilized in organic synthesis for the introduction of thiol groups into target molecules, with established protocols enabling the conversion of thioacetate esters to free thiols under basic conditions. This reactivity profile makes compounds containing thioacetate functionality valuable as synthetic intermediates.

Research has demonstrated that thioacetate groups can participate in various chemical transformations, including hydrolysis reactions that yield corresponding thiols and carboxylic acids. The carbonyl center in thioesters exhibits enhanced reactivity toward amine nucleophiles compared to oxygen-based esters, enabling the formation of amide bonds through aminolysis reactions. These reactivity characteristics contribute to the synthetic versatility of compounds like this compound, which combines the structural complexity of pyrazolopyrimidine systems with the functional utility of thioacetate chemistry.

| Historical Period | Key Developments | Impact on Field |

|---|---|---|

| Early 2000s | Initial pyrazolopyrimidine synthesis | Established synthetic foundations |

| 2010s | Protein kinase inhibitor discoveries | Expanded medicinal chemistry applications |

| 2015-2021 | Advanced synthetic methodologies | Enhanced structural diversity |

| Recent | Complex thioacetate derivatives | Integration of multiple functional systems |

Properties

IUPAC Name |

ethyl 2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-4-18-8-11(10(3)17-18)12-6-7-15-14(16-12)21-9-13(19)20-5-2/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFYXLWEVNXKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-ethyl-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized separately through a condensation reaction involving suitable precursors like 2-aminopyrimidine.

Thioether Linkage Formation: The pyrazole and pyrimidine rings are then linked via a thioether bond. This step usually involves the reaction of a thiol group with a halogenated intermediate.

Esterification: Finally, the ethyl acetate group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Thioacetate Ester

The ethyl thioacetate moiety (-S-CH2-COOEt) is susceptible to hydrolysis under acidic or basic conditions:

-

Base-mediated saponification : Reaction with aqueous NaOH or KOH cleaves the ester to yield the corresponding carboxylic acid (e.g., 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid ) .

-

Acid hydrolysis : HCl or H2SO4 in ethanol/water may yield the same product but with slower kinetics .

Example Reaction:

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-yl group’s electron-deficient nature enables nucleophilic substitution at position 4 or 6 (if substituted). For example:

-

Amination : Reaction with amines (e.g., methylamine, hydrazine) under microwave irradiation or reflux conditions replaces substituents on the pyrimidine ring. This is observed in analogous pyrimidinones .

-

Suzuki coupling : If a halogen (e.g., Cl, Br) is present at position 4 or 6, cross-coupling with boronic acids (e.g., phenylboronic acid) can form biaryl derivatives .

Table 1: Substitution Reactions of Pyrimidine-Thioacetate Derivatives

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amination | Hydrazine hydrate, EtOH, reflux | Hydrazinyl-pyrimidine derivative | |

| Suzuki Coupling | Pd(dppf)Cl2, K3PO4, dioxane/H2O, 120°C | Biaryl-pyrimidine compound |

Functionalization of the Pyrazole Ring

The 1-ethyl-3-methylpyrazole substituent can undergo further modifications:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine and pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural components may also contribute to its anticancer activity. Compounds that share a similar scaffold have been reported to modulate protein kinase activity, which is crucial in cancer cell proliferation. For example, certain derivatives have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), leading to reduced cell growth in cancerous cell lines .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against cytochrome P450 enzymes involved in drug metabolism. This property makes it a candidate for further exploration in drug design and development .

Mechanism of Action Studies

The compound's interaction with biological targets is an area of active research. Understanding how it binds to enzymes or receptors can provide insights into its therapeutic potential. Studies focusing on structure–activity relationships (SAR) have revealed that modifications to the compound can significantly alter its biological activity, indicating a pathway for optimizing efficacy .

In Vivo Studies

Preclinical studies involving animal models are essential for assessing the pharmacokinetics and pharmacodynamics of this compound. Research has shown promising results in terms of bioavailability and therapeutic effects when administered in vivo, paving the way for clinical trials .

Synthesis of Novel Materials

This compound can serve as a building block for synthesizing new materials with tailored properties. Its unique molecular structure allows for modifications that can enhance material characteristics such as solubility, stability, and reactivity.

Application in Drug Delivery Systems

The compound's properties may also lend themselves to applications in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for targeted therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrazole compounds against resistant bacterial strains. The findings indicated that certain modifications to the ethyl thioacetate moiety enhanced antimicrobial activity significantly compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cells by targeting specific CDKs. These results support further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the pyrimidine or pyrazole rings, significantly altering their properties:

Physicochemical Properties

- Lipophilicity : The 1-ethyl-3-methylpyrazole group in the target compound provides moderate logP values (~2.5–3.0), favoring membrane permeability. In contrast, chlorophenyl-substituted analogs show higher logP (~3.5), increasing bioavailability challenges .

- Solubility : Dimethylpyrazole analogs demonstrate improved aqueous solubility (e.g., ~50 µg/mL) compared to ethyl-methyl derivatives (~20 µg/mL) .

Biological Activity

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological potentials, and biological mechanisms, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C15H17F3N4O2S |

| CAS Number | 1002535-18-3 |

| Molar Mass | 374.38 g/mol |

The compound features a thioether linkage and a pyrazole ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Thioether Formation : The thioether moiety is introduced via nucleophilic substitution reactions involving thiols and halides.

- Esterification : Ethyl acetate is used in the final step to form the ester linkage.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various pathogenic bacteria and fungi, revealing:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. Specifically, it has shown significant cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB231), with mechanisms involving apoptosis induction through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzyme active sites, potentially inhibiting their function.

- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in cancer cells, leading to increased apoptosis .

- Antioxidant Activity : The presence of the pyrazole ring contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-y)pyrimidin)-thio)acetate:

- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models without notable side effects .

- Antimicrobial Evaluation : In another study, derivatives of this compound were synthesized and tested for their antibacterial properties, showing promising results against resistant strains .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate?

The compound is synthesized via nucleophilic substitution reactions. A typical route involves:

- Step 1: Reaction of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF at 60–80°C for 6–12 hours .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the product with >85% purity.

Key Considerations: - Steric hindrance from the pyrazole substituents may reduce reaction efficiency; optimizing molar ratios (e.g., 1:1.2 thiol:chloroacetate) improves yields .

- Alternative routes include coupling pyrimidine-thiol derivatives with pre-functionalized acetates under phase-transfer conditions .

Q. How is the compound characterized structurally and spectroscopically?

Post-synthesis characterization employs:

- 1H/13C NMR: Peaks for the ethyl ester (δ ~4.1–4.3 ppm for CH₂, δ ~1.2–1.4 ppm for CH₃), pyrimidine (δ ~8.3–8.5 ppm), and pyrazole (δ ~2.5 ppm for CH₃) .

- HRMS: Molecular ion [M+H]⁺ matches theoretical mass (C₁₅H₁₉N₄O₂S: 319.12 g/mol) .

- X-ray crystallography (if applicable): SHELX software (e.g., SHELXL-2018) refines crystal structures, though no crystallographic data for this specific compound is reported in the literature .

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrimidine C-H | 8.4 | Singlet | |

| Pyrazole CH₃ | 2.5 | Singlet | |

| Ethyl ester OCH₂CH₃ | 4.2 | Quartet |

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group compared to acetone, reducing side reactions .

- Catalytic Additives: KI (10 mol%) accelerates SN2 displacement in chloroacetate coupling .

- Purification: Gradient elution (hexane → ethyl acetate) minimizes co-elution of byproducts (e.g., disulfides) .

Q. Table 2: Yield Comparison Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 72 |

| DMF | K₂CO₃/KI | 80 | 89 |

| THF | NaH | 50 | 65 |

Q. How does the thioacetate moiety influence reactivity in downstream modifications?

The thioether (-S-) and ester (-COOEt) groups enable:

- Oxadiazole Formation: Reaction with hydrazine hydrate forms hydrazide intermediates, which cyclize with CS₂/KOH to yield 1,3,4-oxadiazole derivatives for biological screening .

- S-Alkylation: Reactivity with alkyl halides introduces substituents at the sulfur atom, altering electronic properties for structure-activity relationship (SAR) studies .

Q. What computational tools predict biological targets or pharmacokinetic properties?

- Docking Studies: Pyrazole-pyrimidine hybrids show affinity for kinases (e.g., EGFR) using AutoDock Vina; the thioacetate linker may enhance membrane permeability .

- ADMET Prediction: Software like SwissADME estimates moderate bioavailability (LogP ~2.8) but potential CYP3A4-mediated metabolism .

Contradictions and Open Challenges

- Stereochemical Outcomes: Competing pathways in S-alkylation (e.g., thiophilic vs. oxyphilic attack) require mechanistic studies via DFT calculations .

- Biological Data Gaps: While pyrazole-pyrimidine analogs exhibit antiproliferative activity (IC₅₀ ~10 µM in MCF-7 cells), specific data for this compound remains unpublished .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.